Di-tert-butyl disulfide
Description
Significance in Organic Synthesis and Industrial Chemistry
Di-tert-butyl disulfide serves as a crucial intermediate in organic synthesis. google.comchemicalbook.com It is a key starting material for creating other important organic molecules, particularly sulfinyl and oxythio compounds containing disulfide bonds. lookchem.comchemicalbook.comchemicalbook.com Its utility extends to being a reagent in the preparation of various sulfur-containing compounds, including certain pharmaceuticals and agrochemicals. cymitquimica.comgiiresearch.com For instance, it is used in the synthesis of the neuropeptide Y (NPY) Y5 receptor antagonist Velneperit. lookchem.comchemicalbook.com
In industrial chemistry, the applications of this compound are diverse. It functions as a vulcanizing agent for both natural and synthetic rubber, as well as other elastomers, imparting desirable properties like tensile strength. google.comchemicalbook.com Another significant industrial use is as an extreme-pressure (EP) additive in lubricants. google.comacs.org Under conditions of high heat, load, and shear, it reacts with ferrous metal surfaces to form protective iron-sulfide films. acs.orgacs.org This process is critical for protecting the surfaces of moving mechanical components from damage during operation. acs.org Reactive molecular dynamics simulations have shown that heat, load, and shear all accelerate the key reaction steps: the breaking of the S-S bond, the chemisorption of sulfur onto the iron surface, and the subsequent breaking of the S-C bond. acs.orgacs.orgresearchgate.net
The compound also acts as a polymerization initiator, where it can be used to control molecular weight distribution in the production of polymers like polyethylene, polystyrene, and polyvinyl chloride. 360iresearch.com Furthermore, its antioxidant properties make it a valuable additive for enhancing the thermal stability of fuels and lubricants. 360iresearch.com
Historical Context of Disulfide Research Relevant to this compound
The study of disulfide bonds has a rich history, particularly in the field of biochemistry. In the 1950s and 1960s, the work of Christian B. Anfinsen on bovine pancreatic ribonuclease was foundational. nih.gov His research demonstrated that the disulfide bonds in the protein, after being broken, could reform correctly upon renaturation, suggesting that the primary sequence of amino acids dictates the three-dimensional structure, including the specific disulfide linkages. nih.gov This led to the discovery of protein disulfide isomerase (PDI), an enzyme that catalyzes the rearrangement of incorrectly formed disulfide bonds, highlighting the cellular machinery dedicated to managing these crucial covalent links. nih.gov Disulfide bonds are now recognized as fundamental for the stability and function of many proteins, especially those secreted from cells. nih.govnih.govwikipedia.org
The synthesis of smaller, non-protein disulfide compounds like this compound has also evolved significantly. Early methods for preparing disulfides often involved the oxidation of thiols (mercaptans). chemicalbook.comresearchgate.net However, for this compound, the significant steric hindrance from the bulky tert-butyl groups made synthesis challenging with these traditional methods, often resulting in long reaction times and low yields. google.comchemicalbook.com
Over the years, research has led to the development of more efficient synthetic routes. These include the use of various oxidizing agents and catalysts. chemicalbook.com For example, methods have been developed using elemental bromine with silica (B1680970) gel and zinc powder, or a molybdenum trichloride (B1173362) monoxide-DMSO complex as a catalyst. chemicalbook.comresearchgate.net More recent advancements have incorporated new technologies like microwave-assisted synthesis and phase-transfer catalysis to improve reaction conditions and yields. google.comchemicalbook.com A clean synthesis method using hydrogen peroxide as the oxidant and a copper chloride catalyst in acetone (B3395972) has also been developed, offering high conversion rates and suitability for industrial application. google.com The electrochemical oxidation of this compound has also been studied, revealing that the C-S bonds can be cleaved at specific voltages to yield reactive intermediates. rsc.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(tert-butyldisulfanyl)-2-methylpropane | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18S2/c1-7(2,3)9-10-8(4,5)6/h1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKCNDTDWDGQHSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SSC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0021913 | |
| Record name | t-Butyl disulfide | |
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Molecular Weight |
178.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110-06-5 | |
| Record name | tert-Butyl disulfide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=110-06-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | tert-Butyl disulfide | |
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| Record name | Disulfide, bis(1,1-dimethylethyl) | |
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| Record name | t-Butyl disulfide | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Di-tert-butyl disulphide | |
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| Record name | TERT-BUTYL DISULFIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RTY9CM6498 | |
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Synthetic Methodologies for Di Tert Butyl Disulfide
Oxidation-Based Synthesis
The conversion of thiols to disulfides through oxidation is a fundamental transformation in organic sulfur chemistry. In the case of Di-tert-butyl disulfide, this involves the formation of a sulfur-sulfur bond from two molecules of tert-butyl mercaptan.
Oxidation of Thiols (Mercaptans)
The oxidation of tert-butyl mercaptan is the most common strategy for the synthesis of this compound. The large steric hindrance imposed by the tert-butyl groups presents a significant challenge, often requiring specific catalysts or reaction conditions to achieve high yields and selectivity. chemicalbook.com
A variety of conventional oxidizing agents have been employed for the synthesis of disulfides from thiols. These include cerium salts, permanganic acid, perborate, ferric chloride, and chlorite. chemicalbook.com However, the application of these oxidants in the synthesis of this compound can be hampered by the steric bulk of the tert-butyl mercaptan. This steric hindrance can lead to prolonged reaction times and diminished yields. chemicalbook.com For instance, the use of bis[trinitratocerium(IV)]chromate as an oxidant in benzene (B151609) for the synthesis of this compound resulted in a modest yield of 80% and required a lengthy reaction period. google.com
Table 1: Conventional Oxidants for this compound Synthesis
| Oxidant/Catalyst | Solvent | Reported Yield | Limitations |
| Bis[trinitratocerium(IV)]chromate | Benzene | 80% | Long reaction time |
| Cerium salts | - | - | Steric hindrance can lower yield |
| Permanganic acid | - | - | Steric hindrance can lower yield |
| Perborate | - | - | Steric hindrance can lower yield |
| Ferric chloride | - | - | Steric hindrance can lower yield |
| Chlorite | - | - | Steric hindrance can lower yield |
The use of elemental bromine as an oxidant offers a viable route for the synthesis of this compound. chemicalbook.com In one reported method, molecular bromine is supported on hydrated silica (B1680970) gel for the oxidation of thiols. google.comresearchgate.net An improved procedure involves the use of elemental bromine as the oxidant, with silica gel acting as an endothermic agent and an acid binder. Zinc powder is also added as an oxidation inhibitor, and the reaction proceeds at room temperature to yield this compound. chemicalbook.com
Table 2: Elemental Bromine Oxidation of tert-Butyl Mercaptan
| Reagents | Function | Reaction Condition |
| Elemental Bromine | Oxidant | Room Temperature |
| Silica Gel | Endothermic agent, Acid binder | Room Temperature |
| Zinc Powder | Oxidation inhibitor | Room Temperature |
A cleaner and more efficient synthetic approach involves the use of hydrogen peroxide as the oxidant, catalyzed by metal complexes. A patented method describes the synthesis of this compound using hydrogen peroxide in the presence of either copper(I) chloride, copper(II) chloride, or a mixture of the two as a catalyst. google.com This reaction is typically carried out in acetone (B3395972), with the molar ratio of tert-butyl mercaptan to catalyst to hydrogen peroxide being a key parameter. google.com
Vanadium complexes have also been shown to be effective catalysts for the asymmetric oxidation of tert-butyl disulfide. The use of a vanadium complex, such as VO(acac)₂, in conjunction with a chiral Schiff base ligand and hydrogen peroxide as the stoichiometric oxidant, leads to the formation of tert-butyl tert-butanethiosulfinate with a high enantiomeric excess of 91% and yields of 92% or greater. acs.org This demonstrates a sophisticated catalytic system for achieving stereocontrol in the oxidation process.
Table 3: Hydrogen Peroxide-Based Synthesis of this compound
| Catalyst | Oxidant | Solvent | Key Features |
| Copper(I) Chloride / Copper(II) Chloride | Hydrogen Peroxide | Acetone | Clean synthesis, recyclable catalyst |
| VO(acac)₂ / Chiral Schiff Base Ligand | Hydrogen Peroxide | - | Catalytic asymmetric oxidation, high enantiomeric excess |
A highly efficient method for the synthesis of this compound utilizes a Molybdenum Trichloride (B1173362) Monoxide-DMSO complex (MoOCl₃(DMSO)₂) as a catalyst, with dimethyl sulfoxide (B87167) (DMSO) serving as the oxidant. researchgate.net This catalytic system exhibits high activity and selectivity. For the synthesis of this compound, optimal conditions were found to be a molar ratio of DMSO to tert-butyl thiol of 5.5:1, a reaction temperature of 65°C, a reaction time of 20 hours, and a catalyst amount of 4.7% of the tert-butyl thiol molar number, resulting in a yield greater than 96%. researchgate.net
Table 4: Molybdenum Trichloride Monoxide-DMSO Complex Catalyzed Synthesis
| Parameter | Optimal Condition |
| Molar Ratio (DMSO : tert-butyl thiol) | 5.5 : 1 |
| Reaction Temperature | 65°C |
| Reaction Time | 20 hours |
| Catalyst Amount (% of tert-butyl thiol) | 4.7% |
| Yield | > 96% |
A metal-free approach for the oxidation of thiols to disulfides involves the use of N-Fluorobenzenesulfonimide (NFSI) as the oxidant. researchgate.net This method is characterized by its simple operation and mild reaction conditions, avoiding the use of metal catalysts. researchgate.netrsc.org This presents an alternative pathway for the synthesis of this compound under gentle conditions.
Phase Transfer Catalysis (e.g., PEG2400 under Microwave Radiation)
A notable advancement in the synthesis of this compound involves the use of phase transfer catalysis (PTC) enhanced by microwave radiation. This method utilizes readily available starting materials and offers a more efficient and environmentally conscious alternative to some traditional synthetic routes that often require harsh oxidants and long reaction times.
In a specific application of this technique, this compound can be synthesized from sublimed sulfur, sodium hydroxide, and t-butyl chloride. chemicalbook.com The key to this process is the use of Poly(ethylene glycol) 2400 (PEG2400) as a phase transfer catalyst. chemicalbook.com The reaction is conducted under microwave irradiation, which typically accelerates the rate of reaction, leading to shorter reaction times and potentially higher yields compared to conventional heating methods. chemicalbook.com The phase transfer catalyst, PEG2400, facilitates the transfer of reactants between the different phases (e.g., solid, liquid) present in the reaction mixture, thereby increasing the reaction rate.
While detailed quantitative data for this specific reaction is not extensively published, the general principles of microwave-assisted, phase-transfer catalyzed synthesis suggest a significant improvement in efficiency.
Synthesis from Non-Thiol Precursors
The synthesis of disulfides, including this compound, has traditionally relied on the oxidation of thiols. However, the unpleasant odor and volatility of many thiols have prompted the development of alternative methods from more stable and less odorous precursors.
From Sodium Sulfinates using Tetrabutylammonium (B224687) Iodide (TBAI)/H2SO4 System
A novel and efficient approach for synthesizing disulfides from non-thiol precursors involves the use of sodium sulfinates as the sulfur source. beilstein-journals.orgresearchgate.net This method employs a system of tetrabutylammonium iodide (TBAI) as a catalyst and sulfuric acid (H2SO4) in a solvent such as dimethylformamide (DMF). beilstein-journals.orgbeilstein-journals.org This innovative strategy avoids the need for often problematic thiols and external redox reagents. beilstein-journals.orgresearchgate.net
The reaction proceeds by converting the sodium sulfinate to the corresponding sulfinic acid in the presence of sulfuric acid. beilstein-journals.org TBAI then catalyzes the conversion into the disulfide product. beilstein-journals.org Mechanistic studies suggest that thiosulfonates are key intermediates in this transformation. beilstein-journals.orgresearchgate.net
The reaction conditions have been optimized, with the best results typically obtained at a reaction temperature of 120 °C for a duration of 2 hours in DMF. beilstein-journals.orgbeilstein-journals.org This methodology has been successfully applied to a wide range of sodium arylsulfinates and sodium alkylsulfinates, affording the corresponding disulfides in moderate to excellent yields. beilstein-journals.orgresearchgate.net The scope of this reaction is broad, with various functional groups on the aromatic ring of sodium arylsulfinates being well-tolerated. beilstein-journals.org
Below is a table summarizing the results for the synthesis of various disulfides using this method, demonstrating its general applicability.
| Entry | Sodium Sulfinate | Product | Yield (%) |
| 1 | Sodium 4-methylbenzenesulfinate | 1,2-di-p-tolyldisulfane | 89 |
| 2 | Sodium benzenesulfinate | 1,2-diphenyldisulfane | 85 |
| 3 | Sodium 4-methoxybenzenesulfinate | 1,2-bis(4-methoxyphenyl)disulfane | 82 |
| 4 | Sodium 4-chlorobenzenesulfinate | 1,2-bis(4-chlorophenyl)disulfane | 75 |
| 5 | Sodium 4-bromobenzenesulfinate | 1,2-bis(4-bromophenyl)disulfane | 78 |
| 6 | Sodium 4-fluorobenzenesulfinate | 1,2-bis(4-fluorophenyl)disulfane | 60 |
| 7 | Sodium naphthalene-2-sulfinate | 1,2-di(naphthalen-2-yl)disulfane | 80 |
| 8 | Sodium 4-(tert-butyl)benzenesulfinate | 1,2-bis(4-(tert-butyl)phenyl)disulfane | 81 |
| 9 | Sodium methane-d3-sulfinate | 1,2-bis(trideuteriomethyl)disulfane | 49 |
| 10 | Sodium propane-2-sulfinate | 1,2-diisopropyldisulfane | 65 |
Data sourced from studies on the synthesis of various disulfides using the TBAI/H2SO4 system. beilstein-journals.org
This method represents a significant advancement in the synthesis of disulfides, offering a versatile and efficient alternative to traditional thiol-based routes.
Reaction Mechanisms and Reactivity of Di Tert Butyl Disulfide
Thermal Decomposition and Pyrolysis Pathways
The thermal decomposition of di-tert-butyl disulfide involves complex pathways that include both unimolecular and radical-induced mechanisms. The nature of these pathways and the resulting product distribution are significantly influenced by the reaction conditions, such as the presence or absence of radical inhibitors.
Research has identified a concerted unimolecular decomposition pathway as a key reaction in the thermal breakdown of this compound. butler.edursc.orgrsc.org This non-radical, four-center mechanism involves the disulfide decomposing to form isobutene and tert-butyl thiol. butler.edursc.org This pathway is significant because it can largely account for the first-order decomposition kinetics observed experimentally, even in the presence of radical inhibitors. butler.edursc.orgrsc.org The unimolecular decomposition of this compound has been proposed to proceed through specific transition states to yield isobutene and hydrogen disulfide as final products. butler.edu
Oxidation Reactions
This compound can undergo oxidation to form various sulfur-containing compounds. A particularly significant transformation is its catalytic asymmetric oxidation to produce chiral thiosulfinates, which are valuable intermediates in organic synthesis. acs.orgacs.org
The catalytic asymmetric oxidation of this compound is a highly effective method for producing the chiral thiosulfinate, tert-butyl tert-butanethiosulfinate. acs.orgcolab.ws This reaction is typically carried out using hydrogen peroxide (H₂O₂) as a cost-effective and environmentally friendly oxidant. acs.orgacs.orgacs.org The process employs a catalyst system composed of a vanadium source, such as bis(acetylacetonato)oxovanadium (VO(acac)₂), and a chiral Schiff-base ligand. acs.orgacs.orgnih.gov This method can achieve high yields (≥92%) and excellent enantioselectivity (up to 91% enantiomeric excess). acs.orgcolab.wsacs.org The resulting thiosulfinate is both chemically and optically stable and does not undergo further oxidation under these reaction conditions. acs.orgacs.orgacs.org
The enantioselectivity of this oxidation is highly dependent on the reaction conditions, particularly the solvent system. A significant observation is the inverse relationship between the enantiopurity of the thiosulfinate product and the miscibility of the organic cosolvent with water. acs.org Reactions performed under homogeneous conditions, where the organic solvent is miscible with the aqueous hydrogen peroxide, tend to yield a racemic product. acs.org In contrast, biphasic systems, often using solvents like chloroform (CHCl₃), provide high enantioselectivity. acs.orgacs.org This dramatic solvent effect is attributed to the presence of a competing nonselective oxidation pathway that is more prevalent in homogeneous solutions. acs.orgacs.orgnih.gov Strategies to limit this competing pathway, such as the slow addition of hydrogen peroxide, have been shown to increase enantioselectivity in certain solvent systems. acs.org
| Solvent | Miscibility with Water | Enantiomeric Excess (ee, %) |
|---|---|---|
| CHCl₃ | Sparingly Soluble | 91 |
| THF | Miscible | Racemic |
| tert-Butyl Alcohol | Miscible | Racemic |
The choice of catalyst precursor and ligand is critical for achieving high enantioselectivity in the oxidation of this compound. The commonly used catalyst precursor is bis(acetylacetonato)oxovanadium (VO(acac)₂). acs.orgacs.orgacs.org The enantiocontrol is imparted by a chiral Schiff-base ligand, often derived from an amino alcohol like tert-leucinol and a salicylaldehyde derivative, such as 3,5-di-tert-butylsalicylaldehyde. acs.orgacs.org
Mechanistic studies have revealed that a 2:1 complex of the chiral ligand to a vanadium(V) fragment serves as a catalyst precursor. acs.orgacs.orgnih.gov This complex, which can be isolated and characterized, has been shown to be an effective catalyst for the oxidation, yielding results similar to those obtained when VO(acac)₂ and the ligand are added separately. acs.org The structure of this active catalyst, featuring a square pyramidal vanadium complex, dictates the stereochemical outcome of the oxidation by creating a chiral environment for the disulfide substrate. acs.org The interaction between this chiral catalyst and the disulfide during the oxygen transfer from the peroxide determines the facial selectivity and thus the enantiomeric excess of the resulting thiosulfinate. acs.orgacs.org
Competing Non-Selective Oxidation Pathways
In the oxidation of this compound, competing non-selective oxidation pathways can significantly influence the stereoselectivity of the reaction. For instance, in the vanadium-catalyzed enantioselective oxidation of this compound to its corresponding chiral thiosulfinate using hydrogen peroxide, the solvent system plays a crucial role. nih.govacs.org A competing non-selective catalytic pathway becomes more prominent at higher peroxide concentrations. acs.org This is observed in homogeneous reaction conditions where the organic cosolvent is miscible with aqueous hydrogen peroxide, often leading to a racemic product. acs.org
A model has been developed to explain the dramatic effect of the solvent on enantioselectivity, which is based on the identification of this competing non-selective oxidation pathway. nih.govacs.org There is an inverse relationship between the enantiopurity of the resulting thiosulfinate and the miscibility of the organic cosolvent with water. acs.org Strategies to limit this competing pathway involve controlling the concentration of the peroxide, which can be achieved through biphasic reaction systems. acs.org
| Catalyst System | Oxidant | Key Observation | Implication |
| Bis(acetylacetonato)oxovanadium and a chiral Schiff-base ligand | H₂O₂ | Enantioselectivity is highly dependent on the solvent system. nih.govacs.org | A competing non-selective oxidation pathway exists and is influenced by local peroxide concentration. acs.org |
| Homogeneous (miscible organic cosolvent) | H₂O₂ | Yields racemic product. acs.org | High local peroxide concentration favors the non-selective pathway. acs.org |
| Biphasic (immiscible organic cosolvent) | H₂O₂ | High enantioselectivity (e.g., 91% ee). acs.org | Low peroxide concentration in the organic phase favors the stereoselective pathway. acs.org |
Thiolate-Disulfide Interchange Reactions
Thiolate-disulfide interchange is a fundamental reaction in which a thiolate anion attacks a sulfur atom of a disulfide bond, leading to the formation of a new disulfide bond and the release of a new thiolate. researchgate.netnih.govresearchgate.net This reaction is a type of bimolecular nucleophilic substitution (S_N2) reaction. researchgate.netacs.org
Theoretical studies employing density functional theory (DFT) and ab initio calculations have shown that the thiolate-disulfide exchange reaction proceeds through an S_N2-like displacement mechanism. acs.orgacs.orgnih.gov In this mechanism, the attacking thiolate approaches the disulfide along the axis of the sulfur-sulfur bond. researchgate.net For the reaction involving tert-butyl mercaptide and this compound, the potential energy surface shows a clear preference for the S_N2 displacement pathway, with a calculated activation barrier of 9.8 kcal/mol. researchgate.netacs.orgacs.orgnih.govacs.org This S_N2 mechanism is also implicated in both polar and nonpolar solvents when corrections for solvent polarity are included. researchgate.netacs.orgacs.orgnih.govacs.org
While the S_N2-like transition state is favored for sterically hindered disulfides like this compound, the formation of a trisulfur (B1217805) anionic intermediate ([δ-S−S−Sδ-]) is a competing pathway, particularly for less sterically hindered disulfides such as dimethyl disulfide. acs.orgacs.orgnih.gov In these cases, the S_N2-like transition structure and the trisulfur anionic intermediate are very close in energy. acs.orgacs.orgnih.gov For thiolate-disulfide exchange reactions involving model peptides, there is strong support for the intermediacy of a trisulfur intermediate, which is calculated to be significantly more stable than the isolated reactants. acs.orgacs.orgnih.gov This stability suggests a sufficient lifetime for the intermediate to allow for necessary conformational adjustments during the formation of the new disulfide bond. acs.orgnih.gov
Steric hindrance plays a crucial role in determining the preferred reaction pathway in thiolate-disulfide interchange reactions. With the sterically demanding tert-butyl groups in this compound, the S_N2 displacement pathway is distinctly favored over the formation of a trisulfur anionic intermediate. researchgate.netacs.orgacs.orgnih.gov The bulky tert-butyl groups create a significant steric barrier, making the formation of the more crowded trisulfur intermediate less favorable. In contrast, for less sterically hindered disulfides, the energy difference between the S_N2 transition state and the trisulfur intermediate is much smaller. acs.orgacs.orgnih.gov
| Reactants | Preferred Pathway | Activation Barrier (kcal/mol) | Key Factor |
| t-butyl mercaptide + di-t-butyl disulfide | S_N2 displacement researchgate.netacs.orgacs.orgnih.gov | 9.8 researchgate.netacs.orgacs.orgnih.gov | Significant steric hindrance from tert-butyl groups. acs.orgacs.orgnih.gov |
| methyl mercaptide + dimethyl disulfide | S_N2-like transition state or trisulfur anionic intermediate | Close in energy acs.orgacs.orgnih.gov | Less steric hindrance. acs.orgacs.orgnih.gov |
Reactions on Metal Surfaces (Tribochemistry and Film Formation)
This compound is utilized as an extreme-pressure additive in lubricants, where it forms protective films on metal surfaces under tribological stress. proquest.comacs.org The formation of these films involves a series of chemical reactions at the interface.
Reactive molecular dynamics simulations have been employed to investigate the reactions of this compound on ferrous surfaces like Fe(100) and Fe₂O₃. proquest.comescholarship.org The process of forming a protective iron sulfide (B99878) layer initiates with the this compound molecule approaching the iron surface. proquest.comresearchgate.net
The film formation reaction proceeds through three primary steps:
S–S bond cleavage: The disulfide bond in the this compound molecule breaks. proquest.comescholarship.org
Fe–S bond formation: This is followed by the chemisorption of the resulting tert-butyl sulfide radicals onto the iron surface, forming iron-sulfur bonds. proquest.comescholarship.orgresearchgate.net
S–C bond dissociation: Finally, the sulfur-carbon bond breaks, leading to the release of tert-butyl radicals and the formation of an iron sulfide layer. proquest.comescholarship.orgresearchgate.net
Mechanical forces, such as shear, play a significant role in these reactions by lowering the energy barrier for these chemical transformations. proquest.comacs.org Shear accelerates the reaction by helping radicals move to available reaction sites on the surface. acs.org While the presence of a base oil does not chemically alter the reaction pathway, it can physically impede the reaction. proquest.com On an iron oxide (Fe₂O₃) surface, the reaction pathways are altered due to the presence of oxygen, which can lead to the oxidation of the additive and its decomposition products. proquest.comescholarship.org
| Surface | Reaction Steps | Effect of Shear | Effect of Surface Oxide |
| Fe(100) | 1. S–S bond cleavage2. Fe–S bond formation (chemisorption)3. S–C bond dissociation proquest.comescholarship.org | Lowers reaction energy barrier and accelerates reaction. proquest.comacs.org | N/A |
| Fe₂O₃ | Similar initial steps but with altered pathways due to oxygen availability. proquest.comescholarship.org | Not explicitly detailed, but mechanical force is a known factor. proquest.com | Introduces intermediate steps and can reduce the reaction rate. proquest.com |
Computational and Theoretical Investigations
Quantum Chemistry Calculations
Quantum chemistry calculations have provided significant insights into the electronic structure, reactivity, and energetics of di-tert-butyl disulfide and its reactions. These computational methods allow for the detailed examination of molecular properties and reaction mechanisms at the atomic level.
Density Functional Theory (DFT) has been employed to investigate the mechanism of thiolate-disulfide exchange reactions involving this compound. Specifically, the B3LYP functional has been utilized to study the reaction with t-butyl mercaptide. These studies indicate a clear preference for an S(_{N})2 displacement pathway. The potential energy surface shows a distinct activation barrier for this sterically hindered exchange reaction.
DFT calculations have also been instrumental in understanding the lubricant properties of various organic disulfide compounds. By analyzing the frontier molecular orbitals, these studies predict that the S–S and C–S bonds are prone to breaking when the disulfide interacts with a metal surface worldscientific.com. This bond scission is a critical step in the formation of protective films in extreme pressure lubrication.
Table 1: DFT Calculated Activation Barrier for Thiolate-Disulfide Exchange
| Reactants | Method | Activation Barrier (kcal/mol) |
|---|---|---|
| t-butyl mercaptide + di-t-butyl disulfide | DFT (B3LYP) | 9.8 nih.govresearchgate.net |
To achieve a higher level of accuracy, ab initio methods such as Coupled-Cluster Singles and Doubles with Perturbative Triples (CCSD(T)) have been applied to study the thiolate-disulfide exchange reaction. For less sterically hindered disulfides, high-level calculations like CCSD are necessary to distinguish between a concerted S({N})2-like transition state and a mechanism involving a trisulfur (B1217805) anionic intermediate nih.govresearchgate.net. In the case of the more sterically hindered reaction with this compound, both DFT and CCSD calculations point towards an S({N})2 mechanism nih.govresearchgate.net.
The use of high-level ab initio methods is crucial for validating the results from more computationally efficient methods like DFT, especially for systems where electron correlation effects are significant.
The transition state for the thiolate-disulfide exchange reaction involving this compound has been characterized as an S({N})2-like structure nih.govresearchgate.net. In this transition state, the incoming thiolate attacks one of the sulfur atoms of the disulfide bond, leading to the simultaneous breaking of the S–S bond and the formation of a new one. For the reaction between t-butyl mercaptide and di-t-butyl disulfide, the potential energy surface clearly favors this S({N})2 displacement pathway nih.govresearchgate.net.
The kinetics of thiol-disulfide exchange reactions are generally understood to proceed via a one-step S(_{N})2 type nucleophilic substitution, which involves a single transition state without the formation of a stable intermediate nih.gov. Theoretical evidence points to a linear trisulfide-like transition state where the negative charge is delocalized over the attacking and leaving sulfur atoms nih.gov.
The interaction of this compound with metal surfaces is a key aspect of its function as an extreme pressure additive in lubricants. While specific DFT studies on the adsorption energy and geometry of this compound are not extensively detailed in the provided results, analogous studies on other disulfides like dibenzyl disulfide (DBDS) on copper surfaces provide valuable insights. For DBDS on a Cu(111) surface, DFT calculations show that the interaction is primarily guided by Cu–S bonds, with a preference for hollow and bridge adsorption sites researchgate.net.
In the context of reactive molecular dynamics simulations of this compound on an Fe(100) surface, the parameters for the reactive potential were validated through comparison with ab initio calculations nih.govresearchgate.net. This indicates that such fundamental calculations of adsorption energies and geometries have been performed to ensure the accuracy of the larger-scale simulations. These calculations are essential for determining the initial chemisorption and subsequent decomposition pathways on the metal surface.
Reactive Molecular Dynamics (RMD) Simulations
Reactive Molecular Dynamics (RMD) simulations have been utilized to investigate the thermal film growth from this compound on an Fe(100) surface, which is crucial for understanding its role as an extreme pressure lubricant additive nih.govresearchgate.netacs.org. These simulations model the chemical reactions that lead to the formation of a protective iron sulfide (B99878) film at elevated temperatures, similar to those experienced during frictional heating nih.govacs.org.
The RMD simulations characterize the entire reaction pathway, including the initial decomposition of the this compound molecule and the subsequent chemisorption of its fragments onto the iron surface acs.org. The process is modeled by cyclically adding this compound molecules to the surface and simulating their behavior at high temperatures (e.g., 900 K) acs.org. This approach allows for the explicit modeling of the initial stages of thermal film growth and the identification of the rate-limiting steps in the process acs.org. The use of a reactive empirical potential, validated against ab initio calculations, provides a novel and effective method for modeling the iterative nature of this film growth with realistic additive molecules nih.govresearchgate.netacs.org.
Table 2: Simulation Parameters for Thermal Film Growth of this compound on Fe(100)
| Parameter | Value/Description | Reference |
|---|---|---|
| Surface | Fe(100) | acs.org |
| Simulation Temperature | Ramped from 300 K to 900 K | acs.org |
| Methodology | Cyclic addition of molecules to the surface | acs.org |
| Observed Phenomena | Decomposition, chemisorption, and formation of iron sulfide film | nih.govacs.org |
Simulation of Reactions under Shear-Driven Conditions
Reactive molecular dynamics simulations have been employed to disentangle the distinct and combined effects of heat, load, and shear on the chemical reactions of this compound, particularly on ferrous surfaces like Fe(100). researchgate.netescholarship.org These simulations are crucial for understanding the formation of protective films from lubricant additives under extreme pressure conditions. researchgate.netfao.org
The reaction pathway involves several key steps: the cleavage of the S-S bond, followed by the formation of an Fe-S bond (chemisorption), and finally the breaking of the S-C bond, which releases tert-butyl radicals. researchgate.netresearchgate.net Studies have shown that reaction yield increases with both temperature and pressure. researchgate.net
The unique contribution of shear is its ability to accelerate these reactions by overcoming limitations related to the accessibility of reaction sites. researchgate.netfao.org Shear facilitates the movement of radicals across the surface, allowing them to reach available sites for chemisorption more readily. researchgate.net An Arrhenius-based model for mechanochemical reactions indicates that shear effectively lowers the energy barrier for these reactions. researchgate.netescholarship.org This suggests that under moderate sliding conditions where temperatures might be lower, the influence of shear becomes the dominant factor in driving the protective film formation. researchgate.netfao.org
| Condition | Observed Effect | Underlying Mechanism |
|---|---|---|
| Heat (Temperature) | Increases reaction yield | Provides thermal energy to overcome reaction barriers |
| Load (Pressure) | Increases reaction yield | Enhances surface interaction and favors chemisorption |
| Shear | Accelerates reaction rate and lowers the effective energy barrier | Facilitates movement of radicals to available reaction sites |
Validation of Force Fields and Parameters (e.g., ReaxFF)
The accuracy of reactive molecular dynamics simulations hinges on the quality of the underlying force field, which dictates the potential energy and forces between atoms. For complex reactive systems involving bond formation and breaking, force fields like ReaxFF are commonly used. nih.govacs.org The parameters for these force fields must be carefully validated to ensure they accurately represent the chemical system of interest. nih.gov
In the study of this compound's interaction with an Fe(100) surface, the reactive potential parameters were validated by comparing simulation results against ab initio quantum mechanical calculations. nih.gov This process ensures that the empirical potential used in the large-scale simulation accurately reproduces the fundamental energetics and reaction pathways predicted by more computationally expensive, first-principles methods. nih.govscispace.com
The ReaxFF force field is built on a bond-order formalism, allowing it to dynamically model chemical reactions. scispace.com Its development and validation involve parameterization against a training set of data from quantum mechanics (QM) calculations, covering aspects like bond dissociation energies, reaction enthalpies, and transition state geometries. acs.orgscispace.com This ensures the force field can be reliably applied to study complex phenomena like the thermal growth of iron sulfide films from this compound additives. nih.gov
Automated Reaction Mechanism Generation (RMG)
Understanding the complex network of reactions that can occur during chemical processes, such as pyrolysis, is a significant challenge. Automated tools like the Reaction Mechanism Generator (RMG) have become invaluable for systematically building detailed kinetic models. butler.edumit.eduresearchgate.net RMG uses a database of known thermochemical and kinetic parameters, often derived from ab initio calculations, to construct reaction networks for specified chemical systems. butler.edursc.org
While direct studies on this compound are specific, the application of RMG to the closely related di-tert-butyl sulfide provides a clear example of its utility in organosulfur chemistry. butler.edumit.edu In that case, RMG was used to build reaction networks for its thermal decomposition. butler.eduresearchgate.net The software successfully identified that a concerted unimolecular decomposition to isobutene and tert-butyl thiol was a key pathway, explaining the observed first-order kinetics. butler.edursc.org
RMG operates on a core/edge model, where important species and reactions are in the "core" and those under consideration are on the "edge." semanticscholar.org The model is expanded by systematically moving species from the edge to the core based on their rate of formation, ensuring that the most significant reaction pathways are explored. semanticscholar.org This automated approach allows for the elucidation of complex free-radical pathways and their influence on the final product distribution, demonstrating RMG's potential for predicting and understanding organosulfur chemistry. mit.edu
Photodissociation Dynamics Studies (e.g., of tert-Butyl Perthiyl Radical)
The photodissociation dynamics of the tert-butyl perthiyl radical (t-BuSS•), a key intermediate derived from this compound, have been investigated using fast-beam coincidence translational spectroscopy. nih.govberkeley.edunih.gov These studies provide fundamental insight into the primary photochemical pathways and dissociation mechanisms upon absorption of UV light. berkeley.edu
Experiments conducted at different wavelengths reveal distinct and competing dissociation channels. nih.govnih.gov
At 248 nm (5.00 eV): The dominant product channel, accounting for about 90% of events, is the loss of a single sulfur atom to produce S and the tert-butylthiyl radical (t-BuS•). nih.govberkeley.edu This process is characterized by an anisotropic photofragment angular distribution, which indicates a rapid dissociation along a repulsive excited state. nih.gov A minor channel (10%) leading to the formation of S₂ and a tert-butyl radical (t-Bu•) is also observed. berkeley.edunih.gov
At 193 nm (6.42 eV): At this higher energy, both two- and three-body dissociation events occur. nih.govberkeley.edu The primary two-body channel becomes the formation of S₂ and the tert-butyl radical, with the S₂ molecule being produced in multiple electronic states. berkeley.edunih.gov The S + t-BuS• channel becomes minor. nih.gov Three-body dissociation channels also emerge, including S₂ + H + isobutene and S₂ + CH₃ + propene. nih.govnih.gov These are attributed to a sequential process where the initial loss of S₂ leaves a t-Bu• radical with enough internal energy to undergo secondary fragmentation. nih.govberkeley.edu
| Wavelength | Product Channel | Relative Importance | Mechanism Notes |
|---|---|---|---|
| 248 nm | S + t-BuS• | Dominant (~90%) | Dissociation along a repulsive excited state. nih.gov |
| S₂ + t-Bu• | Minor (~10%) | - | |
| 193 nm | S₂ + t-Bu• | Dominant (two-body) | Excited-state dissociation process. berkeley.edu |
| S + t-BuS• | Minor (two-body) | - | |
| S₂ + H + isobutene S₂ + CH₃ + propene | Three-body | Sequential dissociation of energized t-Bu• fragment. nih.govberkeley.edu |
Applications in Advanced Synthesis and Materials Science
Precursor in Atomic Layer Deposition (ALD)
Atomic Layer Deposition (ALD) is a thin-film deposition technique prized for its ability to produce uniform, conformal coatings with atomic-level precision. ucc.ieacs.org In the synthesis of transition metal sulfides, such as Molybdenum Disulfide (MoS₂), which have wide-ranging applications in electronics and catalysis, the choice of precursor is critical. ucc.ieacs.org TBDS has emerged as a key sulfur precursor in this domain.
Di-tert-butyl disulfide is utilized as a sulfur source in a plasma-enhanced atomic layer deposition (PEALD) process to synthesize two-dimensional MoS₂. ucc.ieacs.org This method allows for the controlled, large-area synthesis of layered, stoichiometric MoS₂. ucc.ieacs.org The process involves the use of a molybdenum precursor, such as bis(tert-butylimido)bis(dimethylamino)molybdenum(IV), in conjunction with hydrogen plasma and TBDS. ucc.iedigitellinc.com The resulting MoS₂ films exhibit properties comparable to those produced using traditional methods, with a crystal grain diameter of approximately 10 nm and electrical resistivity in the range of 13.6–15.5 Ω·cm for 3 nm thick films. ucc.ieacs.org
Traditionally, hydrogen sulfide (B99878) (H₂S) has been the go-to sulfur source in many sulfide ALD processes. ucc.ieacs.orgdigitellinc.com However, H₂S is a highly toxic, flammable, and corrosive gas, which poses significant safety risks and necessitates expensive containment, shipping, and storage measures. ucc.ieacs.orgdigitellinc.com this compound offers a safer and more cost-effective alternative. ucc.iedigitellinc.com As a liquid, TBDS is considerably less hazardous than H₂S, making it a more suitable choice for large-scale manufacturing and research environments. ucc.ieacs.org The use of TBDS provides a viable pathway to synthesize layered MoS₂ without the considerable safety and logistical challenges associated with hydrogen sulfide. ucc.ie
| Property | TBDS-based Process | H₂S-based Process | Reference |
|---|---|---|---|
| Crystal Grain Diameter | ~10 nm | Similar to TBDS-based process | ucc.ieacs.org |
| Electrical Resistivity (3 nm film) | 13.6–15.5 Ω·cm | Similar to TBDS-based process | ucc.ieacs.org |
| Out-of-Plane Growths | Fewer, but taller | More numerous | ucc.ieacs.org |
| Precursor Hazard | Significantly less hazardous (liquid) | Highly toxic and flammable (gas) | ucc.ieacs.orgdigitellinc.com |
In the PEALD process for MoS₂ synthesis, the role of each reactant has been analyzed through mass spectrometry. ucc.ieacs.org The mechanism involves a sequential, self-limiting reaction. First, a hydrogen plasma pulse is introduced, which serves to remove the ligands from the molybdenum precursor that has chemisorbed onto the substrate surface. ucc.ieacs.org Following this step, TBDS is introduced. It reacts with the surface, sulfurizing the top layer to form MoS₂. ucc.ieacs.org This reaction produces hydrogen sulfide and isobutene as volatile byproducts, which are then purged from the reaction chamber. ucc.ieacs.org This cyclical process allows for the precise, layer-by-layer growth of the MoS₂ film.
Reagent in Organic Synthesis
This compound is an important organic intermediate used in the synthesis of various sulfur-containing compounds. chemicalbook.comguidechem.comgoogle.com Its robust nature and specific reactivity make it a valuable tool for introducing disulfide bonds and related functional groups into organic molecules.
This compound serves as a crucial starting material for the synthesis of sulfinyl and oxythio compounds that feature a disulfide bond. chemicalbook.comguidechem.comgoogle.com A significant application is in the preparation of tert-butyl tert-butane thiosulfinate. nih.gov This chiral thiosulfinate is considered a valuable precursor for creating a variety of other enantiomerically pure sulfinyl compounds, including sulfoxides and sulfinamides, which are important in asymmetric synthesis. nih.gov The oxidation of this compound, for example with hydrogen peroxide catalyzed by certain vanadium complexes, has been investigated to produce these chiral thiosulfinates. sigmaaldrich.comsigmaaldrich.com
The disulfide bond is a key structural feature in many proteins and biologically active molecules, where it forms cross-links between cysteine residues, contributing to the molecule's tertiary structure and stability. This compound is identified as a monomer for the synthesis of proteins and other bioactive molecules. chemicalbook.comguidechem.com While not a monomer in the traditional sense of polymerization, it serves as a fundamental reagent for introducing the tert-butyl disulfide group, which is a common protecting group for the thiol functionality of cysteine in peptide synthesis. The formation and correct pairing of disulfide bonds are critical steps in the chemical synthesis of complex peptides and proteins. nih.govalbany.edu Reagents and strategies involving disulfide exchange and formation are central to this field, enabling the construction of intricate biomolecules. nih.gov
Precursor for Chiral Sulfinyl Compounds (e.g., Sulfinamides, Sulfoxides, Sulfinimines)
This compound (DTBD) is a crucial and economically viable starting material for the asymmetric synthesis of a variety of chiral sulfinyl compounds, which are themselves valuable chiral auxiliaries in organic synthesis. wikipedia.orgnih.gov The steric bulk of the tert-butyl group confers stability to the resulting sulfinyl compounds. nih.gov The primary route involves the catalytic asymmetric oxidation of this compound to produce an enantiomerically enriched thiosulfinate ester, namely tert-butyl tert-butanethiosulfinate. nih.govacs.org This intermediate is key because it is both chemically and optically stable and serves as an excellent precursor for a range of chiral tert-butanesulfinyl compounds through stereospecific nucleophilic displacement of the tert-butyl thiolate. acs.org
This process is notable for its efficiency and cost-effectiveness, often employing hydrogen peroxide as the stoichiometric oxidant in the presence of a vanadium catalyst like vanadyl bis-acetylacetonate (VO(acac)₂) and a chiral Schiff base ligand. acs.org This method can yield tert-butyl tert-butanethiosulfinate with high enantiomeric excess (up to 91%) and in high yields (≥92%) on a large scale. acs.org
Once the chiral tert-butyl tert-butanethiosulfinate is synthesized, it can be readily converted into various important chiral sulfinyl compounds:
Sulfoxides: Chiral tert-butyl sulfoxides are synthesized by the stereospecific reaction of the enantiopure thiosulfinate ester with organometallic reagents such as Grignard reagents (e.g., phenylmagnesium bromide) or organolithium compounds. nih.govacs.orgfigshare.com The reaction proceeds with high stereospecificity, allowing for the synthesis of various enantiomerically pure sulfoxides. acs.org
Sulfinimines: The synthesis of chiral N-tert-butanesulfinyl imines (sulfinimines) is achieved through the reaction of the thiosulfinate ester with lithium imine salts. acs.orgfigshare.com Alternatively, tert-butanesulfinamide, derived from this compound, can be directly condensed with aldehydes and ketones to furnish the corresponding sulfinimines in high yields. wikipedia.orgiupac.org These sulfinimines are valuable intermediates in the asymmetric synthesis of chiral amines. wikipedia.org
| Target Compound Class | Key Intermediate | Typical Reagents | Key Findings | Citation |
|---|---|---|---|---|
| Sulfinamides (e.g., tert-Butanesulfinamide) | tert-Butyl tert-butanethiosulfinate | Lithium amide (LiNH₂) in liquid ammonia/THF | Yields enantiomerically pure sulfinamide after recrystallization; overall yield from disulfide can be 71-75%. | acs.org |
| Sulfoxides | tert-Butyl tert-butanethiosulfinate | Grignard reagents, Organolithium compounds | Reaction is highly stereospecific, providing enantiomerically pure chiral sulfoxides. | acs.orgfigshare.com |
| Sulfinimines | tert-Butyl tert-butanethiosulfinate or tert-Butanesulfinamide | Lithium imine salts (from thiosulfinate); Aldehydes/Ketones (from sulfinamide) | Direct condensation of tert-butanesulfinamide with carbonyls provides sulfinyl imines in high yields. | wikipedia.orgacs.orgiupac.org |
Sulfur Transfer Agent in Chemical Transformations
This compound serves as a sulfur transfer agent, a molecule that can deliver one or more sulfur atoms to a substrate. This functionality is fundamental to its role in various chemical transformations, including its industrial applications in vulcanization and lubrication. The relatively weak sulfur-sulfur bond in the disulfide can be cleaved under thermal or catalytic conditions, releasing sulfur-containing radical species, such as the tert-butylthiyl radical (t-BuS•), which can then participate in further reactions.
In synthetic organic chemistry, disulfides are used for the sulfenylation of various substrates. For instance, diaryl disulfides, a related class of compounds, react with methyl radicals generated from di-tert-butyl peroxide to form aryl methyl sulfides. mdpi.com While this example uses a different disulfide, it illustrates the principle of sulfur transfer via radical intermediates. This compound itself is employed in the preparation of gold-supported thin films from disulfide adsorbates, highlighting its ability to deliver sulfur to a metal surface. scbt.com
Industrial Applications (e.g., as Vulcanizing Agent for Rubber and Elastomers)
This compound and related polysulfides are utilized in the rubber industry as vulcanizing agents. chemicalbook.comguidechem.com Vulcanization is a chemical process that converts natural rubber and synthetic rubbers into more durable materials by forming cross-links between individual polymer chains. ftz-richon.com These cross-links, often sulfur bridges, improve the material's tensile strength, elasticity, and resistance to heat and abrasion. ftz-richon.comyinjingjinhua.com
Organic disulfides and polysulfides can act as sulfur donors in the vulcanization process. dtic.mil When heated, the sulfur-sulfur bond in di-tert-butyl polysulfide cleaves, providing the active sulfur necessary for cross-linking the polymer chains of elastomers like natural rubber, diene-based synthetic rubbers, and butyl rubber. yinjingjinhua.comjunyuanpetroleumgroup.com Using a sulfur donor like a poly-tert-butylphenol disulfide can result in vulcanized rubber that exhibits no blooming (migration of unreacted substances to the surface) and possesses excellent heat resistance. yinjingjinhua.com
These vulcanizing agents are particularly suitable for specific applications, such as in the production of tire inner liners, sidewalls, seals, and conveyor belts. yinjingjinhua.com In some vulcanization systems, sulfur donors can partially or completely replace elemental sulfur. yinjingjinhua.com Di-tert-butyl polysulfide (DTBPS) has been developed as a safer, environmentally friendly alternative to other vulcanizing agents like dimethyl disulfide (DMDS), offering benefits such as a higher flash point, lower odor, and lower decomposition temperature, which can increase catalyst activity and reduce vulcanization time. junyuanpetroleumgroup.com
| Rubber Type | Role of Disulfide | Resulting Properties | Citation |
|---|---|---|---|
| Natural Rubber, Diene-based Synthetic Rubbers | Sulfur donor for cross-linking | High tensile strength, excellent heat resistance, no blooming. | yinjingjinhua.com |
| Butyl Rubber, Chlorinated Butyl Rubber | Vulcanizing agent | Enables simultaneous vulcanization of rubber blends, high strength, good heat aging resistance. | yinjingjinhua.comgoogle.com |
Component in Lubricant Formulations (Extreme Pressure Additive)
This compound and, more commonly, di-tert-butyl polysulfides are important components in lubricant formulations, where they function as extreme pressure (EP) additives. acs.orgvanderbiltchemicals.com EP additives are essential for protecting metal surfaces from wear, scuffing, and welding under conditions of high load and pressure where the lubricant film can break down, leading to metal-to-metal contact. lubrication.expert
Sulfur-based compounds, including dihydrocarbyl polysulfides, are among the most widely used and effective EP additives. lubrication.expert Under the high temperatures and pressures generated at the contact points between moving metal parts (e.g., gears), this compound and its polysulfide analogues decompose. acs.org This decomposition releases active sulfur species that react chemically with the metal surface (typically iron or steel) to form a protective, sacrificial film, often composed of iron sulfide. acs.orglubrication.expert
This inorganic film has a lower shear strength than the base metal, allowing it to be worn away without causing catastrophic damage to the underlying metal surfaces. acs.org It acts as a solid lubricant, preventing direct metal-to-metal adhesion. lubrication.expert Reactive molecular dynamics simulations have shown that heat, load, and shear all contribute to the reactions between this compound and iron surfaces, leading to the chemisorption of sulfur and the release of tert-butyl radicals. acs.org Shear, in particular, lowers the energy barrier for these reactions, enhancing the formation of the protective film under moderate sliding conditions. acs.org These additives are widely used in industrial and automotive gear oils and greases. vanderbiltchemicals.comvanderbiltchemicals.com
Biological and Biochemical Research
Role in Disulfide Bond Formation and Protein Folding
The formation of covalent disulfide bonds between cysteine residues is a critical post-translational modification for many proteins, particularly those secreted or displayed on the cell surface. These bonds are essential for stabilizing the tertiary and quaternary structures of proteins, thereby ensuring their proper function. This process, known as oxidative protein folding, is a highly catalyzed and regulated process within specific cellular compartments.
In living organisms, dedicated enzymatic systems have evolved to efficiently and accurately catalyze the formation and isomerization of disulfide bonds. While di-tert-butyl disulfide is not a natural component of these systems, it serves as a valuable model compound in research to understand the fundamental chemical principles of thiol-disulfide exchange that underpin these biological pathways.
Bacteria: In the periplasmic space of Gram-negative bacteria like Escherichia coli, the primary pathway for disulfide bond formation involves the Dsb (disulfide bond) family of proteins. The process is initiated by the highly oxidizing enzyme DsbA, which directly donates its active site disulfide bond to pairs of cysteines in newly translocated, unfolded proteins nih.gov. This reaction results in the oxidation of the substrate protein and the reduction of DsbA nih.govnih.gov. The reduced DsbA is then re-oxidized by an inner membrane protein, DsbB, which in turn passes electrons to the electron transport chain, with oxygen typically serving as the ultimate electron acceptor mdpi.comnih.gov.
Fungi and Mammals: In eukaryotes, including fungi and mammals, oxidative protein folding occurs primarily within the lumen of the endoplasmic reticulum (ER). The ER provides a more oxidizing environment compared to the cytosol, facilitating disulfide bond formation researchgate.netdigitellinc.com. The key catalysts in this process belong to the Protein Disulfide Isomerase (PDI) family of enzymes researchgate.netnih.gov. PDI is a multifunctional enzyme that can introduce, reduce, and rearrange disulfide bonds, acting as both an oxidoreductase and an isomerase to ensure the correct final pairing of cysteines researchgate.netnih.gov. PDI itself is oxidized by ER oxidoreductin 1 (Ero1), which generates disulfide bonds de novo and can use molecular oxygen as a terminal electron acceptor, producing hydrogen peroxide in the process researchgate.net. Other pathways, such as one involving vitamin K epoxide reductase (VKOR), can also contribute to the oxidative power within the ER.
The catalytic systems for disulfide bond formation are integral to maintaining both redox balance and protein homeostasis (proteostasis) within the cell. The ER, in particular, must manage the oxidative folding of a vast number of proteins while preventing the accumulation of misfolded or aggregated proteins researchgate.netdigitellinc.com.
The PDI and Ero1 enzymes are central players in maintaining the ER's oxidizing environment, which is a prerequisite for disulfide bond formation. This process is tightly linked to the cellular redox state. An imbalance, such as the accumulation of unfolded proteins, can trigger the Unfolded Protein Response (UPR), a signaling pathway that aims to restore homeostasis by upregulating chaperones and folding catalysts.
Furthermore, the cell must prevent futile cycles of oxidation and reduction. Reducing pathways, including the glutathione (B108866) system, are also present in the ER to aid in the isomerization of incorrect disulfide bonds and to reduce proteins targeted for degradation. This delicate balance between oxidizing and reducing pathways ensures that native disulfide bonds are formed efficiently while protecting the cell from the oxidative stress that can result from the byproducts of oxidative folding, such as reactive oxygen species (ROS).
Thiolate-Disulfide Interchange in Biochemical Pathways
The fundamental chemical reaction that enables the formation and rearrangement of disulfide bonds in all biological systems is the thiolate-disulfide interchange. This reaction involves a nucleophilic attack by a deprotonated thiol group (a thiolate anion, RS⁻) on a sulfur atom of a disulfide bond (R'-S-S-R'). This attack forms a new disulfide bond and releases a new thiolate anion.
Theoretical and experimental studies have elucidated the mechanism of this exchange. Research using sterically hindered compounds like this compound and t-butyl mercaptide has been particularly informative. These studies show that the reaction proceeds through an SN2-like displacement pathway. In this mechanism, the attacking thiolate approaches the disulfide bond along the axis of the S-S bond, leading to a transition state where the attacking sulfur, the two disulfide sulfur atoms, and the leaving group are roughly collinear.
For the sterically hindered reaction between t-butyl mercaptide and this compound, the potential energy surface shows a clear preference for this SN2 pathway, with a calculated activation barrier of 9.8 kcal/mol. This is in contrast to reactions with less hindered substituents, where the transition state is very close in energy to a stable trisulfur (B1217805) anionic intermediate, making the mechanistic distinction more subtle. The well-defined activation barrier in the this compound reaction provides a clear model for understanding the energetic requirements of disulfide exchange in more complex biological contexts, such as the conformational adjustments needed during protein folding.
| Reactants | Mechanism Pathway | Activation Barrier (kcal/mol) | Reference |
|---|---|---|---|
| t-butyl mercaptide + di-t-butyl disulfide | SN2 Displacement | 9.8 |
Research on Biological Activity
While many organosulfur compounds are known for their antioxidant properties, research on this compound reveals a more complex profile. Studies comparing various sulfur-containing compounds have shown that this compound does not exhibit significant inhibitory activity in oleic acid peroxidation, a common measure of antioxidant capacity against lipid peroxidation. In fact, some simple dialkyl disulfides can show insignificant or even pro-oxidant effects in certain lipid systems.
Direct studies on the inhibition of lipoxygenase by this compound are not widely reported in the scientific literature. Lipoxygenases are enzymes that catalyze the oxidation of polyunsaturated fatty acids, playing a role in inflammatory pathways.
However, the structurally related di-tert-butyl phenol (B47542) moiety has been used as a foundational structure for the design and synthesis of dual cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) inhibitors. For example, the drug darbufelone, which entered clinical trials for rheumatoid arthritis, was designed based on the di-tert-butyl phenol structure. This suggests that the bulky tert-butyl groups present in this compound are features found in molecules designed to interact with the active sites of enzymes in the arachidonic acid cascade. Nonetheless, this does not confirm direct inhibitory activity by this compound itself against lipoxygenase.
Involvement in Biological Pathways and Macromolecule Synthesis
This compound is recognized as an important organic intermediate with applications in the synthesis of biologically significant molecules. chemicalbook.com It serves as a monomer for the chemical synthesis of proteins and other bioactive molecules. chemicalbook.com The disulfide bond is a critical covalent linkage in the structure of many proteins, essential for their three-dimensional architecture and function. creative-proteomics.com The synthesis of complex proteins, particularly those with multiple disulfide bridges, presents a significant challenge in biotechnology and pharmaceutical development. nih.gov
Compounds like this compound serve as important raw materials for creating sulfinyl and oxythio compounds that contain disulfide bonds. chemicalbook.com Its role as a precursor or intermediate facilitates the construction of these complex macromolecular structures in a laboratory setting, which is vital for producing therapeutic peptides and proteins. chemicalbook.com
Table 2: Role of this compound in Synthesis
| Area of Involvement | Specific Role | Significance |
|---|---|---|
| Macromolecule Synthesis | Serves as a monomer. chemicalbook.com | Enables the synthesis of proteins and other biologically active molecules. chemicalbook.com |
| Organic Chemistry | Important intermediate. chemicalbook.com | Used as a raw material for disulfide bond-containing sulfinyl and oxythio compounds. chemicalbook.com |
Advanced Analytical Methodologies in Di Tert Butyl Disulfide Research
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental in elucidating the molecular structure and electronic properties of Di-tert-butyl disulfide. A range of techniques, each providing unique insights, is employed for its comprehensive characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for confirming the structure of this compound. In ¹H NMR spectroscopy, the compound typically exhibits a single sharp signal for the eighteen equivalent protons of the two tert-butyl groups. chemicalbook.comacs.org For instance, in a chloroform-d (B32938) (CDCl₃) solvent, the ¹H NMR spectrum shows a singlet at approximately δ 1.38 ppm. acs.org ¹³C NMR spectroscopy provides complementary information, showing characteristic signals for the quaternary and methyl carbons of the tert-butyl groups. The simplicity of the NMR spectra is a direct reflection of the molecule's high degree of symmetry.
Mass Spectrometry (MS) is utilized to determine the molecular weight and fragmentation pattern of this compound. The electron ionization (EI) mass spectrum provides information on the compound's molar mass, which is 178.36 g/mol . nist.govsigmaaldrich.comfishersci.com The fragmentation pattern in mass spectrometry is crucial for structural confirmation. Common fragments correspond to the loss of methyl (M-15) and tert-butyl (M-57) groups. sigmaaldrich.com The NIST WebBook provides a reference mass spectrum for this compound, which serves as a benchmark for its identification. nist.gov In more advanced applications, mass spectrometry has been used to analyze the byproducts of reactions involving this compound, such as in atomic layer deposition processes where it serves as a precursor. ucc.ieacs.org
Fourier-Transform Infrared (FT-IR) Spectroscopy probes the vibrational modes of the molecule. The FT-IR spectrum of this compound displays characteristic absorption bands corresponding to the C-H stretching and bending vibrations of the methyl groups within the tert-butyl moieties. While the S-S stretching vibration is infrared active, it is often weak and can be difficult to observe. The primary utility of FT-IR in this context is to confirm the presence of the alkyl framework and the absence of other functional groups. spectrabase.com
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms present. carleton.edu In studies involving this compound, XPS can be used to characterize surface films and adsorbed layers. For example, it has been employed to analyze the surface chemistry of materials treated with this compound, identifying the chemical state of sulfur (as sulfide (B99878), disulfide, or oxidized species) on the surface. nasa.govdiva-portal.org
UV-Visible Spectroscopy provides insights into the electronic transitions within the molecule. Disulfide bonds exhibit a characteristic weak absorption in the ultraviolet region. nih.gov The absorbance maximum is influenced by the C-S-S-C dihedral angle. nih.gov While not as structurally informative as NMR or MS for this specific compound, UV-Vis spectroscopy can be used to monitor reactions involving the disulfide bond, as its cleavage or modification leads to changes in the electronic spectrum. osti.gov
Electron Spin Resonance (ESR) Spectroscopy , also known as Electron Paramagnetic Resonance (EPR), is a technique that detects species with unpaired electrons. wikipedia.org While this compound itself is diamagnetic and therefore ESR-silent, this technique is invaluable for studying radical intermediates that may be formed during its chemical reactions, such as the tert-butylthiyl radical (t-BuS•) that can be generated upon cleavage of the S-S bond. rsc.org
Table 1: Spectroscopic Data for this compound
| Technique | Observed Feature | Interpretation |
|---|---|---|
| ¹H NMR | Singlet (δ ~1.38 ppm in CDCl₃) | Equivalent protons of the two tert-butyl groups |
| Mass Spec (EI) | Molecular Ion (m/z = 178) | Molecular weight of the compound |
| FT-IR | C-H stretching/bending bands | Presence of tert-butyl alkyl framework |
| UV-Vis | Weak absorption in UV region | Electronic transition of the disulfide bond |
Chromatographic Separation Techniques
Chromatographic methods are essential for the separation and analysis of this compound, particularly from complex mixtures encountered in industrial and environmental samples.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile compounds like this compound. In this method, the compound is first separated from other components in a mixture based on its boiling point and interaction with the stationary phase of the GC column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented, allowing for its positive identification based on its mass spectrum and retention time. sigmaaldrich.comlcms.cz The NIST Chemistry WebBook includes gas chromatography data for this compound, which can be used as a reference. nist.gov GC coupled with a sulfur-specific detector, such as a sulfur chemiluminescence detector (SCD), provides high selectivity for analyzing sulfur-containing compounds like this compound in complex matrices such as petrochemicals. gcms.cz
High-Performance Liquid Chromatography (HPLC) is another valuable separation technique, particularly for less volatile compounds or as an alternative to GC. For this compound, reverse-phase HPLC methods can be employed. In a typical setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. A study has described an HPLC method for the analysis of Di-tert-butyl dicarbonate, a related compound, which could be adapted for this compound. sielc.com HPLC is also used in the analysis of reaction mixtures where this compound is a component. chemicalbook.com
Table 2: Chromatographic Methods for this compound Analysis
| Technique | Principle | Application |
|---|---|---|
| GC-MS | Separation by volatility, detection by mass | Identification and quantification in volatile mixtures |
| HPLC | Separation by polarity/partitioning | Analysis of liquid mixtures, preparative separation |
Electrochemical Methods in Reaction Studies
Electrochemical techniques offer a unique avenue for investigating the redox behavior of this compound and for driving specific chemical transformations. Anodic oxidation of this compound has been studied to understand its electron transfer processes and the fate of the resulting intermediates.
Research has shown that the electrochemical oxidation of this compound is a one-electron process. rsc.org At a potential of 1.3 V, one of the carbon-sulfur bonds cleaves, leading to the formation of two key intermediates: the tert-butyl cation and the BuS–S• radical. The subsequent reactions of these intermediates are dependent on the solvent system. For instance, in a nitrile solvent, the tert-butyl cation can undergo a Ritter reaction. At a more positive potential, around 1.9 V, both carbon-sulfur bonds are cleaved, resulting in the formation of a tert-butyl cation and elemental sulfur. rsc.org These studies highlight the ability of electrochemical methods to precisely control the reaction pathways by tuning the applied potential.
Kinetic Studies and Rate Constant Determination
Kinetic studies are crucial for understanding the reaction mechanisms and rates of processes involving this compound. A significant area of investigation is the kinetics of thiol-disulfide exchange reactions. These reactions are fundamental in biochemistry and are relevant to the behavior of this compound in various chemical environments.
The rate of thiol-disulfide exchange reactions is dependent on several factors, including the pH of the medium and the pKa of the reacting thiol. The reaction proceeds via a nucleophilic attack of a thiolate anion on one of the sulfur atoms of the disulfide bond. nih.govnih.gov The rate law for these bimolecular reactions typically shows a first-order dependence on the concentrations of both the thiol and the disulfide. nih.gov
For a reaction to proceed, the thiol must be in its deprotonated (thiolate) form, which is a much stronger nucleophile. nih.gov Consequently, the observed rate constant (k_obs) is pH-dependent. The relationship between the observed rate constant and pH can be described by an equation that incorporates the pKa of the thiol. The rate constant increases with pH as the concentration of the reactive thiolate species increases. nih.gov
Emerging Research Directions and Future Perspectives
Green Chemistry Approaches in Synthesis
The chemical industry is increasingly adopting green chemistry principles to minimize environmental impact, and the synthesis of di-tert-butyl disulfide is no exception. 360iresearch.com Research efforts are focused on developing cleaner, more efficient, and economically viable production methods that move away from hazardous reagents and solvents. 360iresearch.com
Traditional synthesis routes often involve volatile and odorous mercaptans and may use strong oxidants or toxic solvents. guidechem.comchemicalbook.com Modern approaches aim to mitigate these issues. One promising green method involves the oxidation of tert-butyl mercaptan using hydrogen peroxide as a clean oxidant. google.com This reaction can be performed in acetone (B3395972), a relatively benign solvent, with a copper chloride catalyst. google.compatsnap.com This process is notable for its high conversion rates of tert-butyl mercaptan (98%-100%) and good selectivity for this compound (90%-96%). google.com The catalysts and solvents are inexpensive and can be recycled, aligning with the principles of a circular economy. google.com
Another eco-friendly approach utilizes ascorbic acid (Vitamin C) as a catalyst for the oxidation of thiols to disulfides in water, eliminating the need for hazardous organic solvents. researchgate.netmobt3ath.com This method is efficient, inexpensive, and features a simple work-up procedure. mobt3ath.com Other developments include the use of microwave-assisted synthesis, which can accelerate reaction times and improve yields, and phase transfer catalysis to enhance reaction efficiency under milder conditions. guidechem.comchemicalbook.com
| Method | Key Reagents/Catalysts | Solvent | Key Advantages | Reference |
|---|---|---|---|---|
| Catalytic Oxidation | Hydrogen Peroxide, Copper (I/II) Chloride | Acetone | Clean oxidant, high conversion and selectivity, recyclable components. | google.com |
| Ascorbic Acid Catalysis | Ascorbic Acid | Water | Environmentally benign catalyst and solvent, room temperature reaction. | mobt3ath.com |
| Microwave-Assisted Synthesis | Phase Transfer Catalyst (e.g., PEG-400) | N/A | Rapid reaction times, high conversion rates. | guidechem.comchemicalbook.com |
Exploration of Novel Applications in the Energy Sector
This compound and its related polysulfides are proving to be valuable in various energy sector applications, from improving fuel quality to advancing energy storage and semiconductor manufacturing.
Catalyst Sulfiding in Refineries: A major application is the use of di-tert-butyl polysulfide (TBPS), a mixture containing this compound, as a sulfiding agent for hydrotreating catalysts in oil refineries. cpchem.comjunyuanpetroleumgroup.comreactor-resources.com These catalysts are used to remove sulfur from petroleum products, a critical process for producing cleaner-burning fuels. junyuanpetroleumgroup.com TBPS is used to convert metal oxide catalysts into their active metal sulfide (B99878) form. cpchem.com Compared to traditional sulfiding agents like dimethyl disulfide (DMDS), TBPS offers significant safety and operational advantages, including a higher flash point, lower odor, and a lower decomposition temperature, which can shorten the sulfiding process and reduce the risk of catalyst damage. reactor-resources.comjunyuanpetroleumgroup.comzxchem.com
Energy Storage: In the field of energy storage, this compound is being investigated as an electrolyte additive for lithium-sulfur (Li-S) batteries. researchgate.net These batteries have a high theoretical energy density but are hindered by the "polysulfide shuttle effect," where soluble lithium polysulfides migrate within the cell, leading to capacity loss. researchgate.netrsc.org this compound can act as a redox comediator, regulating the transformation of polysulfides and facilitating the deposition and dissolution of lithium sulfide, which improves the battery's performance under high-rate and lean-electrolyte conditions. researchgate.net
Semiconductor Manufacturing: A novel application for this compound is as a safer alternative to the highly toxic hydrogen sulfide (H2S) gas in the atomic layer deposition (ALD) of two-dimensional molybdenum disulfide (MoS2). acs.orgucc.iefigshare.com MoS2 is a promising material for next-generation electronics and electrocatalysts. acs.org Using this compound, a significantly less hazardous liquid, in a plasma-enhanced ALD process allows for the synthesis of high-quality, layered MoS2 films, making the large-scale manufacturing process safer and more cost-effective. acs.orgucc.ie
| Application Area | Specific Use | Benefit | Reference |
|---|---|---|---|
| Petroleum Refining | Sulfiding agent for hydrotreating catalysts | Activates catalysts for cleaner fuel production; safer than traditional agents. | cpchem.comjunyuanpetroleumgroup.com |
| Energy Storage | Electrolyte additive in Lithium-Sulfur batteries | Mitigates polysulfide shuttle effect, improving battery rate capability and stability. | researchgate.net |
| Semiconductor Synthesis | Sulfur source for Atomic Layer Deposition (ALD) of MoS2 | Safer, less hazardous liquid replacement for toxic hydrogen sulfide gas. | acs.orgucc.ie |
Development of Advanced Modeling and Simulation for Complex Chemical Systems
To fully understand and optimize the performance of this compound in its various applications, researchers are increasingly turning to advanced computational modeling and simulation techniques. These tools provide molecular-level insights that are often inaccessible through experimental methods alone. nih.gov
Reactive Molecular Dynamics (MD) Simulations: A key area of investigation is the use of this compound as an extreme pressure additive in lubricants. nih.gov Reactive MD simulations are employed to study the thermal and shear-driven chemical reactions of the molecule on iron surfaces. nih.govresearchgate.net These simulations model the formation of protective iron sulfide films, which are critical for preventing wear and reducing friction in moving components. nih.govacs.org By simulating the iterative process of molecules being added to a surface and subjected to high temperatures and pressures, researchers can characterize the reaction pathways and energy barriers involved in film formation. researchgate.netacs.org
Photodissociation Dynamics: Advanced simulation is also used to study the fundamental chemical properties of related species. For example, the photodissociation dynamics of the tert-butyl perthiyl radical (t-BuSS), which can be generated from this compound, have been investigated using fast-beam coincidence translational spectroscopy. aip.org These studies, supported by Franck-Condon simulations, provide detailed information about the energetics and pathways of bond-breaking when the molecule absorbs light, contributing to a deeper understanding of its chemical reactivity. aip.org
The development of these sophisticated models allows for the predictive design of new materials and processes. By simulating how molecules like this compound behave under specific conditions, scientists can accelerate the discovery of new applications and optimize existing ones, from designing more effective lubricants to refining semiconductor manufacturing processes. empa.ch
Q & A
Q. What are the established synthetic routes for enantioselective Di-tert-butyl disulfide synthesis, and how can reaction efficiency be optimized?
this compound can be synthesized via asymmetric oxidation using hydrogen peroxide with VO(acac)₂ and chiral ligands (e.g., ligand 23 in Scheme 6 of ). Key methodological considerations include:
- Catalyst selection (vanadium-based systems for high enantioselectivity).
- Reaction monitoring via NMR or LC-HRMS to confirm intermediate formation (e.g., tert-butyl thiolate displacement).
- Crystallization for enantiomeric purification of products like tert-butanesulfinamide .
Q. What analytical techniques are recommended for structural characterization of this compound?
- NMR spectroscopy : Use ¹H/¹³C NMR to confirm tert-butyl group environments and disulfide bond integrity (refer to Table 30 in for polysulfide NMR benchmarks) .
- High-resolution mass spectrometry (HRMS) : LC-HRMS with non-reducing peptide mapping protocols ( ) can identify disulfide connectivity and batch consistency .
- Physical property validation : Compare observed melting points (5°C) and boiling points (198–204°C) with catalog data () .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Use chemically resistant gloves (EN 374 standard) and full-body suits to prevent skin contact ( ).
- First aid : Immediate eye rinsing (15+ minutes with water) and avoidance of induced vomiting if ingested ().
- Ventilation : Ensure fume hoods are used to mitigate vapor accumulation ( ) .
Advanced Research Questions
Q. Why is this compound resistant to reductive cleavage, and how can this steric hindrance be quantitatively studied?
The anti-conformation of its C-S-S-C bond creates a steric barrier (~1.9 Å opening), blocking reducing agents like sodium hydrogen selenide ( ). Methodological approaches include:
- Kinetic studies : Compare reduction rates with linear disulfides (e.g., diphenyl disulfide) under identical conditions.
- Computational modeling : Use Fisher-Hirschfelder-Taylor models to simulate steric constraints ( ).
- pH-controlled experiments : Test reactivity at varying pH levels to assess anion accessibility .
Q. How do pyrolysis mechanisms of this compound differ under radical vs. concerted pathways?
highlights its first-order decomposition to isobutene and tert-butyl thiol, independent of radical inhibitors. Key methods:
Q. How does the steric environment of this compound influence its catalytic applications compared to linear analogs like dimethyl disulfide (DMDS)?
provides comparative data (e.g., sulfur content, decomposition temperature):
- Thermal stability : DTBPS (Di-tert-butyl polysulfide) decomposes at 150°C vs. DMDS at 200°C.
- Environmental safety : Lower flammability (flash point ≥100°C) and odor favor industrial use.
- Synthetic utility : Steric shielding reduces unintended side reactions in cross-coupling systems () .
Methodological Notes
- Data Interpretation : Cross-validate experimental results with computational models (e.g., RMG in ) to resolve mechanistic contradictions.
- Instrumentation : Prioritize Orbitrap Fusion or Q Exactive HF systems for disulfide bond analysis () .
- Safety Compliance : Align handling protocols with EU Directive 89/686/EEC standards () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
